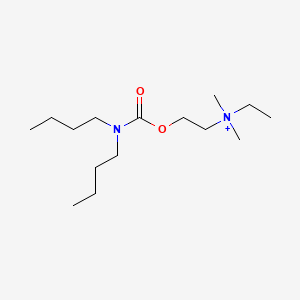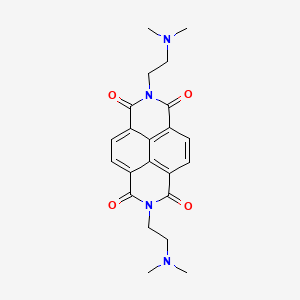
萘二酰亚胺
描述
Naphthalenediimide, also known as Naphthalenediimide, is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalenediimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalenediimide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子化学
萘二酰亚胺在超分子化学领域得到了广泛应用 . 基于萘二酰亚胺 (NDI) 的笼状结构由于其独特的光学和电化学性质而受到越来越多的关注 . 这些材料在催化、化学分离和传感方面有着广泛的应用 .
传感
基于 NDI 的笼状结构在传感领域找到了重要的应用 . 这些材料的独特特性使其适用于开发先进的传感设备 .
分子开关器件
萘二酰亚胺用于创建分子开关器件,例如索烃和轮烷 . 这些主客体络合物在各种应用中具有潜在的实际应用 .
离子通道
在生物化学领域,萘二酰亚胺已被用于创建离子通道 . 这些通道在各种生物过程中起着至关重要的作用 .
催化
基于 NDI 的材料在催化领域找到了应用 . 它们的独特特性使其适用于各种催化过程 .
医药
萘二酰亚胺在医药领域具有潜在的应用 . 其独特的特性使其成为开发新型治疗剂的有希望的候选者 .
太阳能电池
萘二酰亚胺用作太阳能电池中的非富勒烯受体 . 其独特的特性使其成为开发高效且经济高效的太阳能电池的有希望的材料 .
单线态裂变
高度扭曲的推拉型萘二酰亚胺二聚体已显示出分子内单线态激子裂变的证据 . 这个过程,通过它在吸收一个光子后生成两个分子三线态激子,在光伏领域具有潜在的应用 .
作用机制
Target of Action
Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .
Mode of Action
NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .
Biochemical Pathways
The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .
Result of Action
The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .
Action Environment
NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .
未来方向
NDIs have potential for applications in organic electronics, photovoltaic devices, and flexible displays . They also show promise in the field of supramolecular assemblies and mechanoluminescent properties . The dynamic structural transformation of the [Zn2(bdc)2(dpNDI)]n metal-organic framework enhances the interactions with aryl-guests giving rise to potential multi-functional sensors .
生化分析
Biochemical Properties
Naphthalenediimide plays a significant role in biochemical reactions due to its electron-deficient nature and ability to form stable complexes with biomolecules. It interacts with DNA duplexes through threading intercalation, where it inserts between adjacent base pairs, stabilizing the DNA structure . Additionally, naphthalenediimide forms stable complexes with DNA quadruplexes, which are associated with gene expression regulation and cancer development . These interactions highlight the potential of naphthalenediimide in gene detection and anticancer applications.
Cellular Effects
Naphthalenediimide influences various cellular processes by interacting with DNA and other biomolecules. Its binding to DNA duplexes and quadruplexes can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, naphthalenediimide’s stabilization of DNA quadruplexes can inhibit the growth of cancer cells by interfering with gene expression and promoting apoptosis . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of naphthalenediimide involves its binding interactions with DNA and other biomolecules. Naphthalenediimide inserts between adjacent base pairs in DNA duplexes through threading intercalation, stabilizing the DNA structure . It also forms stable complexes with DNA quadruplexes, which regulate gene expression and are associated with cancer development . These binding interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to naphthalenediimide’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthalenediimide can change over time due to its stability and degradation. Naphthalenediimide is known for its thermal stability and resistance to oxidative degradation . Long-term studies have shown that naphthalenediimide maintains its stability and continues to exert its effects on cellular function, including DNA binding and gene expression regulation . These findings suggest that naphthalenediimide can be a reliable compound for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of naphthalenediimide vary with different dosages in animal models. At lower doses, naphthalenediimide can effectively stabilize DNA structures and regulate gene expression without causing significant toxicity . At higher doses, naphthalenediimide may exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of optimizing naphthalenediimide dosages for therapeutic applications.
Metabolic Pathways
Naphthalenediimide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its binding to DNA duplexes and quadruplexes can influence metabolic flux and metabolite levels . Naphthalenediimide’s interactions with DNA structures can also affect the activity of enzymes involved in DNA replication and repair, further impacting cellular metabolism . These metabolic effects underscore the compound’s potential in biochemical research and therapeutic applications.
Transport and Distribution
Naphthalenediimide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to bind to DNA duplexes and quadruplexes facilitates its localization within the nucleus, where it can exert its effects on gene expression and cellular function . Naphthalenediimide’s distribution within cells and tissues is crucial for its therapeutic potential and effectiveness in biochemical applications.
Subcellular Localization
Naphthalenediimide’s subcellular localization is primarily within the nucleus, where it interacts with DNA structures. Its binding to DNA duplexes and quadruplexes directs it to specific compartments within the nucleus, allowing it to regulate gene expression and cellular function . Post-translational modifications and targeting signals may further influence naphthalenediimide’s localization and activity within cells . These localization effects are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJFXFRNEJHDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81254-00-4 (di-hydrobromide) | |
| Record name | Naphthalenediimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80176838 | |
| Record name | Naphthalenediimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22291-04-9 | |
| Record name | Naphthalenediimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenediimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



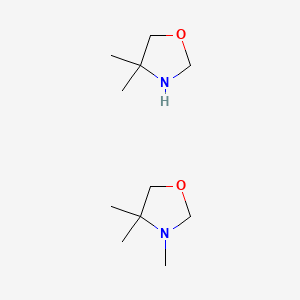

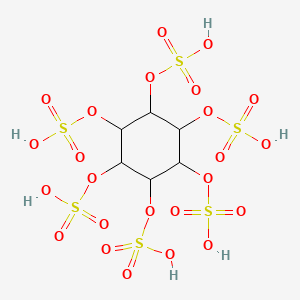
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
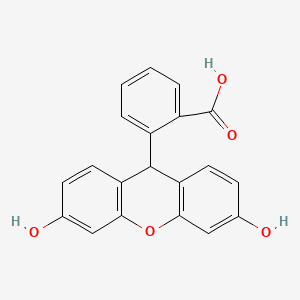
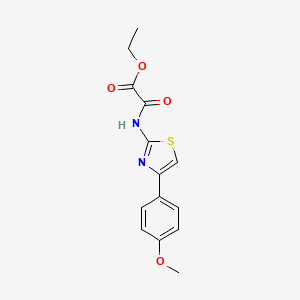
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
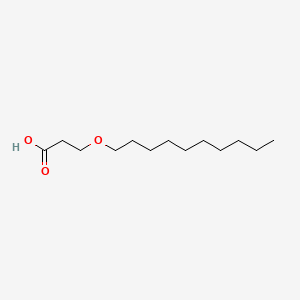
![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)


![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
